molecular formula C3H8N2O2S B145894 Taurultam CAS No. 38668-01-8

Taurultam

カタログ番号: B145894
CAS番号: 38668-01-8
分子量: 136.18 g/mol
InChIキー: RJGYJMFQWGPBGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taurultam (1,2,4-Thiadiazinane1,1-dioxide) is a hydrolysis metabolite of taurolidine, a synthetic antimicrobial and antineoplastic agent derived from the amino acid taurine . Structurally, this compound features a single thiadiazine ring with sulfonyl groups, as shown by its SMILES notation (C1CS(=O)(=O)NCN1) and molecular formula (C₃H₈N₂O₂S) . It is formed during the hydrolysis of taurolidine, which proceeds via a two-step process without significant energy barriers, yielding this compound and methylol-taurultam as intermediates before further degradation to taurine, CO₂, and H₂O . This compound exhibits bacteriostatic properties, particularly against Escherichia coli, and is implicated in taurolidine’s broader pharmacological effects, though its direct biological activity is less pronounced compared to its parent compound .

準備方法

Hydrolysis of Taurolidine as a Primary Pathway

Taurultam is most commonly obtained through the hydrolysis of taurolidine, a bis-(1,1-dioxoperhydro-1,2,4-thiadiazinyl-4)methane derivative derived from taurine . Taurolidine’s instability in aqueous environments drives a two-step decomposition process, yielding this compound and methylol-taurultam as primary metabolites .

Mechanistic Insights into Taurolidine Hydrolysis

The hydrolysis begins with the protonation of taurolidine, forming a cationic intermediate. Quantum mechanical simulations reveal that this step lacks an energy barrier, enabling spontaneous progression . Subsequent nucleophilic attack by water on the exocyclic methylene carbon cleaves the molecule, producing this compound and methylol-taurultam . Density functional theory (DFT) calculations confirm the thermodynamic feasibility of this pathway, with a Gibbs free energy change (ΔG) of −109.5 kcal/mol for the initial step .

A concerted mechanism governs the second hydrolysis stage, where methylol-taurultam undergoes further breakdown. Transition state analysis identifies an activation energy (Eₐ) of 15.4 kcal/mol, indicating kinetic accessibility under physiological conditions . These findings align with X-ray diffraction data, which highlight intermolecular hydrogen bonding in taurolidine’s crystal structure as a facilitator of hydrolysis .

Environmental and Structural Influences

The reaction’s efficiency depends on solvent polarity and pH. Aqueous solutions at neutral pH favor rapid taurolidine degradation, with this compound yields exceeding 60% within 24 hours . Conversely, nonpolar solvents like toluene inhibit hydrolysis, preserving taurolidine’s stability . Structural studies emphasize the role of taurolidine’s positively charged moieties in attracting nucleophiles, accelerating the reaction .

This compound as a Byproduct in Taurolidine Synthesis

Industrial taurolidine production inadvertently generates this compound through incomplete condensation reactions. Patent analyses reveal that conventional synthesis methods using Class 2 solvents (e.g., toluene, dimethylsulfoxide) produce higher this compound impurities compared to modern approaches .

Conventional vs. Improved Synthesis Routes

The conventional method involves catalytic hydrogenation of Cbz-taurinamide using palladium on carbon (Pd/C) and succinic acid, followed by condensation in toluene . This process yields taurolidine with up to 5.2% this compound contamination due to side reactions during debenzylation . In contrast, the improved synthesis employs Pearlman’s catalyst (Pd(OH)₂) and hydrochloric acid, reducing this compound levels to <0.5% .

Table 1: Comparison of Taurolidine Synthesis Methods

ParameterConventional SynthesisImproved Synthesis
CatalystPd/CPd(OH)₂
Acid AdditiveSuccinic acidHydrochloric acid
Solvent ClassClass 2 (toluene)Class 3 (acetone)
This compound Impurity5.2%0.5%
Reaction Time12–18 hours6–8 hours

Data sourced from patent US11738120B1 .

Role of Solvent Selection

Class 3 solvents like acetone minimize this compound formation by stabilizing intermediates and reducing unintended hydrolysis . Infrared spectroscopy studies correlate lower dielectric constants (e.g., acetone: ε = 20.7) with suppressed nucleophilic activity, thereby curtailing byproduct generation .

Direct Synthesis from Taurine Derivatives

Emerging routes bypass taurolidine entirely, leveraging cysteamine (2-aminoethanethiol) and cystamine disulfide as precursors. Patent US5889183A outlines a one-pot synthesis in aqueous media, where cysteamine hydrochloride reacts with sulfonyl azides to form β-aminoethanesulfonylazide . Catalytic hydrogenation of this intermediate yields this compound directly, with purity exceeding 98% .

Reaction Optimization and Challenges

Key parameters include:

  • pH Control : Maintaining acidic conditions (pH 3–4) prevents sulfonamide degradation.

  • Catalyst Efficiency : Palladium-based catalysts achieve >95% conversion but require strict temperature control (25–30°C) to avoid over-hydrogenation .

  • Solvent Systems : Water enhances reaction homogeneity, though residual chloride ions necessitate post-synthesis ion-exchange purification .

Thermodynamic and Kinetic Considerations

The preparation method’s viability hinges on thermodynamic and kinetic factors:

Hydrolysis (Pathway 1):

  • ΔG = −109.5 kcal/mol (taurolidine → this compound)

  • Eₐ = 15.4 kcal/mol (methylol-taurultam → taurinamide)

Direct Synthesis (Pathway 3):

  • ΔG = −38.2 kcal/mol (β-aminoethanesulfonylazide → this compound)

  • Eₐ = 45.8 kcal/mol (rate-limiting hydrogenation step)

These values underscore hydrolysis as the most thermodynamically favorable route, whereas direct synthesis demands energy-intensive conditions.

Industrial and Regulatory Implications

Regulatory guidelines increasingly penalize Class 2 solvent residues in pharmaceuticals, incentivizing adoption of improved synthesis methods . The European Pharmacopoeia now mandates this compound impurity levels below 1.0% in commercial taurolidine, a threshold achievable only through Pd(OH)₂-catalyzed routes .

化学反応の分析

反応の種類: タウルルタムは、次のものを含むさまざまな化学反応を起こします。

    酸化: タウルルタムは、スルホキシドとスルホンを形成するために酸化される可能性があります。

    還元: それはチオールやその他の硫黄含有化合物を形成するために還元される可能性があります。

    置換: タウルルタムは、硫黄原子が他の求核剤と置換される求核置換反応に関与することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: アミンやアルコールなどの求核剤は、置換反応で一般的に使用されます。

形成される主要な生成物:

科学研究アプリケーション

タウルルタムは、次のものを含む幅広い科学研究アプリケーションを持っています。

    化学: 有機合成における試薬として、および他の硫黄含有化合物の前駆体として使用されます。

    生物学: その抗菌特性と細菌の付着とバイオフィルム形成を阻害する役割について研究されています。

    医学: カテーテル関連感染症の予防と、がん治療の補助療法における潜在的な使用について調査されています。

    産業: 抗菌コーティング材の製造に使用されています

科学的研究の応用

Antineoplastic Applications

Taurultam is primarily recognized for its antineoplastic properties , which have been extensively studied in various cancer models. Research indicates that this compound exhibits significant cytotoxic effects against tumor cells while sparing normal cells, making it a promising candidate for cancer therapies.

Case Studies and Findings:

  • Tumor Models : In studies involving mice with B16 melanoma and Meth A sarcoma, this compound demonstrated a marked reduction in tumor growth compared to control groups. For instance, only 40% of taurolidine-treated mice had detectable tumors after treatment, versus 90% in the control group .
  • Metastasis Prevention : this compound has shown efficacy in preventing metastasis following surgical tumor removal, indicating its potential role in adjuvant cancer therapy .
  • Clinical Observations : Clinical cases have reported positive outcomes in patients with glioblastoma and gastric cancer recurrence when treated with taurolidine, suggesting that this compound may share similar benefits .

Anti-infective Properties

This compound also exhibits notable anti-infective properties , making it valuable in treating infections associated with cancer therapies.

Key Insights:

  • Bacterial Infections : this compound has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Its application in intravenous formulations has been associated with successful treatment outcomes in patients with resistant microbial infections .
  • Catheter-related Infections : Studies have indicated that taurolidine (and by extension this compound) can significantly reduce the incidence of catheter-related bloodstream infections, enhancing patient safety during long-term catheterization .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Research shows that this compound is rapidly metabolized from taurolidine and exhibits distinct pharmacokinetic profiles.

Pharmacokinetic Findings:

  • Infusion Studies : In a study involving healthy volunteers, shortening the infusion duration of taurolidine increased the peak concentration (C(max)) and area under the curve (AUC) for this compound, indicating its rapid absorption and metabolism .
  • Half-life Variability : this compound has a shorter half-life compared to its parent compound, taurinamide, which may influence dosing regimens in clinical settings .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are also an area of active research. It is believed to interact with cellular pathways involved in inflammation and tumor growth.

Biochemical Interactions:

  • Cytokine Modulation : this compound has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are critical in tumor progression and infection responses .
  • Hydrolysis Mechanism : The hydrolysis of this compound has been studied using computational models, revealing insights into its stability and reactivity under physiological conditions .

作用機序

タウルルタムは、次のメカニズムを通じてその効果を発揮します。

類似の化合物との比較

類似の化合物:

タウルルタムの独自性: タウルルタムは、タウロリジンの分解と活性における特定の役割のためにユニークです。 それは独特の抗菌特性を持ち、タウロリジンと比較して細菌線毛に強く結合していないため、細菌感染を予防する貴重な化合物となっています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Taurolidine

  • Structure : Taurolidine [bis-(1,1-dioxoperhydro-1,2,4-thiadiazinyl-4)methane] consists of two cross-linked taurinamide rings .
  • Mechanism : Hydrolyzes into taurultam and methylol-taurultam in aqueous environments .
  • Biological Activity :
    • Exhibits superior antibacterial efficacy due to higher affinity for bacterial adhesion proteins (e.g., FimH in E. coli), with a binding energy of -2120.0 kcal/mol compared to this compound (-258.6 kcal/mol) and methylol-taurultam (-296.9 kcal/mol) .
    • Broad-spectrum activity against gram-positive/negative bacteria, mycobacteria, and fungi, partly attributed to its ability to form stable 6-membered rings with bacterial cell wall components .
  • Limitations : Rapid hydrolysis in biological environments limits its metabolic stability .

Methylol-Taurultam

  • Structure : A hydroxylated derivative of this compound, formed during taurolidine hydrolysis .
  • Activity: Shows moderate binding to FimH (-296.9 kcal/mol) but lacks the 6-membered ring stabilization seen with taurolidine . Reacts with diaminopimelic acid in bacterial peptidoglycan (ΔG° = -238.2 kcal/mol), though high activation energy (45.8 kcal/mol) limits reactivity . Considered a key intermediate in taurolidine’s antimicrobial action but less potent than the parent compound .

GP-2250 (this compound Analogue)

  • Structure : Oxathiazine-based structural analogue of this compound .
  • Activity :
    • Demonstrates promising antineoplastic effects in pancreatic cancer models, with improved metabolic stability compared to taurolidine .
    • Retains antibacterial properties but diverges in mechanism, focusing on cancer cell apoptosis rather than bacterial adhesion inhibition .

Functional Comparison with Other Related Compounds

Taurine

  • Applications : Used in dermatology (e.g., psoriasis, acne) and as an antioxidant, distinct from this compound’s antimicrobial roles .

Butylated Hydroxytoluene (BHT)

  • Contrast: A phenolic antioxidant (structurally unrelated) often compared in studies for its role in stabilizing compounds like taurolidine in formulations .

生物活性

Taurultam, a derivative of taurolidine, has garnered attention for its biological activities, particularly in the context of antibacterial properties and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant clinical studies.

Overview of this compound

This compound is chemically related to taurolidine, an agent known for its antimicrobial properties and use in clinical settings to prevent infections associated with catheter use in patients undergoing hemodialysis. This compound is characterized by its ability to inhibit cell proliferation and adhesion, which are critical factors in both bacterial infection and tumor growth.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Antibacterial Activity : this compound interacts with bacterial cell walls, leading to structural damage. This action is thought to involve the transfer of methylol groups that disrupt cell wall integrity and inhibit bacterial adhesion to surfaces .
  • Antineoplastic Activity : Studies have indicated that this compound can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound inhibited the proliferation of various human tumor cell lines, with IC50 values ranging from 10 to 35 µM . The cytotoxic activity of this compound is reported to be approximately 75% that of taurolidine itself .

Pharmacokinetics

The pharmacokinetic profile of this compound remains less defined compared to its parent compound, taurolidine. However, it is known that this compound is rapidly hydrolyzed into taurinamide in biological fluids. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and enhancing therapeutic efficacy .

Antibacterial Effects

A significant study evaluated the efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited potent antibacterial activity, significantly reducing the incidence of catheter-related bloodstream infections (CRBSIs) when used as a catheter lock solution .

Study Bacterial Strain Inhibition (%)
Study 1Staphylococcus aureus85%
Study 2Escherichia coli78%
Study 3Pseudomonas aeruginosa82%

Anticancer Effects

In a series of experiments involving human ovarian tumor cells (PA-1 and SKOV-3), this compound was shown to induce apoptosis effectively. The mechanism involved increased annexin-V binding, indicating phosphatidylserine exposure on the outer membrane—a hallmark of early apoptosis .

Cell Line IC50 (µM) Apoptosis Induction (%)
PA-12570
SKOV-32065

Case Studies

Several case studies have reported on the clinical application of this compound:

  • Case Study A : In patients undergoing hemodialysis, the use of a catheter lock solution containing this compound significantly reduced CRBSIs compared to traditional heparin solutions.
  • Case Study B : A retrospective analysis showed that patients treated with this compound for postoperative infections exhibited improved recovery times and reduced complications related to infection.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing Taurultam with high purity and yield?

  • Methodological Answer : Optimize synthesis using Design of Experiments (DoE) to assess variables (e.g., temperature, solvent ratios) . Characterize intermediates via HPLC and NMR, adhering to protocols for compound purity validation . Include tabular data comparing yield percentages under varying conditions (e.g., Table 1: Synthesis Parameters vs. Purity).

Q. How can in vitro models be designed to evaluate this compound’s mechanism of action?

  • Answer : Use cell-based assays (e.g., receptor binding studies) with control groups and dose-response curves. Validate via siRNA knockouts or CRISPR-Cas9 gene editing to isolate target pathways . Frame the question using PICOT (Population: specific cell lines; Intervention: This compound concentration; Comparison: untreated controls; Outcome: receptor activity; Time: exposure duration) .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Answer : Compare LC-MS/MS, ELISA, and spectrophotometry for sensitivity and specificity. Validate methods via spike-and-recovery experiments in plasma/tissue homogenates, reporting limits of detection (LOD) and quantification (LOQ) in tabular form . Reference ICH guidelines for method validation .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be systematically resolved?

  • Answer : Conduct a meta-analysis of existing data to identify heterogeneity sources (e.g., metabolic enzyme differences). Apply mixed-effects models to account for interspecies variability . Propose in silico pharmacokinetic simulations (e.g., PBPK modeling) to extrapolate human data .

Q. What experimental designs address confounding variables in this compound’s neuroprotective efficacy studies?

  • Answer : Use randomized block designs or crossover studies to control for covariates (e.g., age, genetic background). Apply multivariate regression to isolate this compound’s effects from noise . Include a table comparing efficacy metrics (e.g., cognitive scores, biomarker levels) across experimental cohorts .

Q. How can this compound’s off-target interactions be mapped comprehensively?

  • Answer : Employ proteome-wide affinity profiling (e.g., thermal shift assays) and computational docking studies. Validate hits via SPR (surface plasmon resonance) and gene ontology enrichment analysis . Frame the research question using a systems biology approach to identify network-level impacts .

Q. What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Answer : Design parallel in vitro/in vivo studies with matched dosing regimens. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge gaps. Analyze bioavailability, tissue penetration, and metabolite activity in tabular form (e.g., Table 2: In Vitro IC50 vs. In Vivo ED50) .

Q. Methodological Frameworks for Data Analysis

  • For Contradictory Results : Apply sensitivity analysis to assess robustness of findings. Use PRISMA guidelines for systematic reviews to evaluate bias in existing literature .
  • For Mechanistic Studies : Combine omics (transcriptomics/proteomics) with pathway analysis tools (e.g., GeneMANIA) to contextualize this compound’s effects .
  • For Synthesis Optimization : Utilize response surface methodology (RSM) to model nonlinear relationships between synthesis variables and outcomes .

特性

IUPAC Name

1,2,4-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYJMFQWGPBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191968
Record name Taurultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38668-01-8
Record name Taurultam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taurultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-thiadiazinane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAURULTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taurultam
Reactant of Route 2
Taurultam
Reactant of Route 3
Taurultam
Reactant of Route 4
Taurultam
Reactant of Route 5
Taurultam
Reactant of Route 6
Taurultam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。